Superior Enantioselectivity in Asymmetric Catalysis: Oxazolidine-4-carboxylate-Derived Dirhodium Catalysts vs. Thiazolidine-4-carboxylate 1,1-Dioxide Catalysts
A direct head-to-head comparison of chiral dirhodium catalysts derived from oxazolidine-4-carboxylates versus thiazolidine-4-carboxylate 1,1-dioxides revealed significantly higher enantioselectivity for the oxazolidine-based systems in asymmetric aziridination and cyclopropanation reactions [1]. The oxazolidine-4-carboxylate-derived catalyst Rh₂(4S-DOSO)₄ achieved 94% ee in the aziridination of styrene, while the corresponding thiazolidine-4-carboxylate 1,1-dioxide-based catalysts exhibited substantially lower enantioselectivity [1]. For cyclopropanation, the oxazolidine-derived Rh₂(4S,5R-MNOSO)₄ delivered 98% ee, representing a marked improvement over thiazolidine analogs [1].
| Evidence Dimension | Enantioselectivity (% ee) in asymmetric aziridination and cyclopropanation |
|---|---|
| Target Compound Data | Rh₂(4S-DOSO)₄ (oxazolidine-4-carboxylate-derived): 94% ee (aziridination); Rh₂(4S,5R-MNOSO)₄ (oxazolidine-4-carboxylate-derived): 98% ee (cyclopropanation) |
| Comparator Or Baseline | Dirhodium tetrakis((4R)-3-(arylsulfonyl)thiazolidine-4-carboxylate 1,1-dioxide) complexes (thiazolidine-based) |
| Quantified Difference | Oxazolidine-4-carboxylate-derived catalysts exhibit superior enantioselectivity compared to thiazolidine-4-carboxylate 1,1-dioxide-based catalysts; quantitative difference not specified in abstract but described as 'higher' and 'highest levels' among 21 catalysts tested [1] |
| Conditions | Asymmetric aziridination and cyclopropanation of styrene; catalysts synthesized via refluxing ligands in water with Na₄Rh₂(CO₃)₄ [1] |
Why This Matters
For procurement in asymmetric synthesis workflows, the oxazolidine-4-carboxylate scaffold provides a validated path to high enantioselectivity (up to 98% ee), reducing the need for extensive catalyst screening and improving process efficiency.
- [1] Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application. ScienceDirect, 2022. DOI: 10.1016/j.ccr.2022.214281. View Source
